molecular formula C14H9Cl3N2O B15349836 4,6-dichloro-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline

4,6-dichloro-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline

Cat. No.: B15349836
M. Wt: 327.6 g/mol
InChI Key: YRXMXMTZTWSLLD-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline is a complex organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds characterized by a fused benzene and oxazole ring. This particular compound features multiple chlorine atoms and a methylaniline group, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline typically involves multiple steps, starting with the formation of the benzoxazole core. One common approach is the cyclization of 2-aminophenol derivatives with chloroacetic acid under acidic conditions. Subsequent chlorination and methylation steps are then employed to introduce the desired chlorine and methylaniline groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

This compound has found applications in various fields, including chemistry, biology, medicine, and industry:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential antimicrobial and anticancer properties.

  • Medicine: Explored for its pharmacological activities, such as anti-inflammatory and analgesic effects.

  • Industry: Employed in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 4,6-dichloro-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell walls, while its anticancer properties could be due to the inhibition of certain enzymes involved in cell proliferation.

Comparison with Similar Compounds

  • 2,4-Dichloro-5-(5-chloro-1,3-benzoxazol-2-yl)-3-methylaniline

  • 3,5-Dichloro-2-(5-chloro-1,3-benzoxazol-2-yl)-4-methylaniline

  • 4,6-Dichloro-3-(5-bromo-1,3-benzoxazol-2-yl)-2-methylaniline

Uniqueness: 4,6-Dichloro-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline stands out due to its specific arrangement of chlorine atoms and the methylaniline group, which can influence its reactivity and biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C14H9Cl3N2O

Molecular Weight

327.6 g/mol

IUPAC Name

4,6-dichloro-3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline

InChI

InChI=1S/C14H9Cl3N2O/c1-6-12(8(16)5-9(17)13(6)18)14-19-10-4-7(15)2-3-11(10)20-14/h2-5H,18H2,1H3

InChI Key

YRXMXMTZTWSLLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1N)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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